molecular formula C12H11NO3 B3143173 4-[(2-Furylmethyl)amino]benzoic acid CAS No. 518335-87-0

4-[(2-Furylmethyl)amino]benzoic acid

Cat. No.: B3143173
CAS No.: 518335-87-0
M. Wt: 217.22 g/mol
InChI Key: XFIBYCNKYOLPJO-UHFFFAOYSA-N
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Description

This compound is a dihydroimidazolone derivative characterized by a bicyclic core structure with a 2-methoxyphenylmethyl and phenyl substituent at the 5-position (Figure 1). Its molecular formula is C₁₈H₁₉N₃O₂, and it exhibits a molecular weight of 309.37 g/mol. The compound’s structural uniqueness arises from the methoxy group at the ortho position of the benzyl moiety, which influences electronic and steric properties.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIBYCNKYOLPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Furylmethyl)amino]benzoic acid involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-furylmethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated under reflux conditions to promote the reaction, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

4-[(2-Furylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-[(2-Furylmethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Furylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Pharmacological Notes References
Target Compound R₁: 2-Methoxyphenyl, R₂: Phenyl 309.37 Limited direct data; inferred activity
2-Amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one R₁: Thiophen-2-yl, R₂: 4-Methylphenyl 285.36 No reported bioactivity
2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-1H-imidazol-4-one R₁: 2-Fluorophenyl, R₂: Phenyl 297.31 Uncharacterized
2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one R₁: 3-Methoxyphenyl, R₂: 4-Methoxyphenyl 355.41 Medicinal use (unspecified)
2-Amino-5-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one R₁: 4-Methoxyphenyl, R₂: 4-Methoxyphenyl 355.41 Discontinued; no activity data

Key Observations :

  • Substituent Position: The ortho-methoxy group in the target compound (vs.
  • Electron-Donating vs. Withdrawing Groups : Fluorine (electron-withdrawing) in the 2-fluorophenyl analog vs. methoxy (electron-donating) in the target compound could modulate electronic interactions in biological systems.
  • Heterocyclic Replacements : Thiophen-2-yl substitution introduces sulfur, altering solubility and redox properties compared to methoxy/phenyl groups.
Antimicrobial Activity

Analogues such as 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones exhibit growth inhibitory activity against microbes, suggesting the dihydroimidazolone scaffold’s relevance in antimicrobial drug design .

Oxidative Stress Pathways
Psychoactive NBOMe Derivatives

NBOMe compounds (e.g., 25I-NBOMe) share a benzylmethoxy motif but differ in primary structure. Their high potency at serotonin receptors highlights the pharmacological impact of methoxy positioning, though toxicity risks are significant .

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility compared to hydrophobic thiophene or fluorophenyl analogs .
  • Stability : Ortho-substituted methoxy groups may reduce metabolic degradation compared to para-substituted derivatives .

Biological Activity

4-[(2-Furylmethyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a furylmethyl group attached to the amino group of benzoic acid. Its molecular formula is C12_{12}H11_{11}N1_{1}O2_{2}, and it exhibits properties that suggest diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other PABA derivatives, this compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The compound has shown potential against various microorganisms, possibly through disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its role in inhibiting tumor growth .

Biological Activity Overview

Activity Type Description IC50_{50} Values (µM)
AntimicrobialInhibitory effects against bacteria and fungiVaried by strain
AnticancerCytotoxic effects on cancer cell lines (e.g., HepG2, MCF-7)≥ 15.0
Enzyme InhibitionPotential AChE inhibitor for neuroprotective effectsNot specified

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that derivatives of PABA, including this compound, exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 15.62 µM . This suggests potential applications in treating resistant infections.
  • Anticancer Effects :
    Research focusing on the cytotoxicity of this compound revealed that it could inhibit the proliferation of various cancer cell lines. For instance, the compound showed IC50_{50} values indicating effective inhibition against HepG2 cells at concentrations starting from 15 µM . This positions it as a candidate for further investigation in cancer therapy.
  • Neuroprotective Potential :
    The compound's structural similarity to known AChE inhibitors raises the possibility of its use in neurodegenerative disease management. In vitro studies have indicated promising results in inhibiting AChE activity, which is crucial for maintaining cognitive function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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